molecular formula C10H11N3O B181868 2-(Quinazolin-4-ylamino)ethanol CAS No. 5423-59-6

2-(Quinazolin-4-ylamino)ethanol

Cat. No.: B181868
CAS No.: 5423-59-6
M. Wt: 189.21 g/mol
InChI Key: CHGHRZZPHNOWQV-UHFFFAOYSA-N
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Description

2-(Quinazolin-4-ylamino)ethanol is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications. These compounds are characterized by the presence of a quinazoline ring, which is a fused bicyclic structure consisting of a benzene ring and a pyrimidine ring. The presence of the quinazoline moiety imparts various pharmacological properties to these compounds, making them valuable in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

2-(Quinazolin-4-ylamino)ethanol, like other quinazolinone derivatives, has been found to interact with various enzymes and proteins . For instance, certain quinazolinone derivatives have exhibited α-glucosidase inhibitory activity . This suggests that this compound may also interact with enzymes such as α-glucosidase, potentially influencing biochemical reactions.

Cellular Effects

Quinazolinone derivatives have been shown to have broad-spectrum antimicrobial activity and can inhibit biofilm formation in certain bacteria . This suggests that this compound may also influence cell function and cellular processes.

Temporal Effects in Laboratory Settings

Given the stability of quinazolinone derivatives , it’s plausible that this compound may also exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

Given the known interactions of quinazolinone derivatives with enzymes such as α-glucosidase , it’s possible that this compound may be involved in similar metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinazolin-4-ylamino)ethanol can be achieved through several synthetic routes. One common method involves the reaction of 2-substituted-3,1-benzoxazin-4-ones with appropriate amines. For example, the reaction of 2-substituted-3,1-benzoxazin-4-ones with ethanolamine in the presence of a base such as sodium ethoxide can yield this compound .

Another method involves the use of Aza-reactions, such as the Aza-Diels-Alder reaction, where aniline and ethyl glyoxalate are used as substrates. The condensation of these substrates forms the desired quinazoline derivative .

Industrial Production Methods

Industrial production of quinazoline derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions. These methods may include microwave-assisted reactions, metal-catalyzed reactions, and phase-transfer catalysis to enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Quinazolin-4-ylamino)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and various substituted quinazoline compounds .

Scientific Research Applications

2-(Quinazolin-4-ylamino)ethanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer, inflammation, and bacterial infections.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

    Prazosin: Used to treat benign prostatic hyperplasia and post-traumatic stress disorder.

    Doxazosin: Used for the treatment of hypertension and benign prostatic hyperplasia.

    Erlotinib: Used for the treatment of non-small cell lung cancer and pancreatic cancer.

    Gefitinib: Used for the treatment of non-small cell lung cancer

Uniqueness

2-(Quinazolin-4-ylamino)ethanol is unique due to its specific structure and the presence of the ethanolamine moiety, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-(quinazolin-4-ylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c14-6-5-11-10-8-3-1-2-4-9(8)12-7-13-10/h1-4,7,14H,5-6H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGHRZZPHNOWQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70279569
Record name 2-(quinazolin-4-ylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5423-59-6
Record name NSC13215
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13215
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(quinazolin-4-ylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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